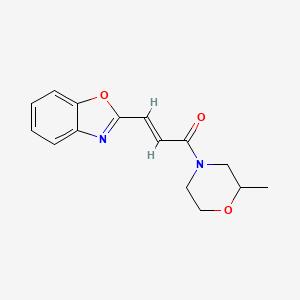
(2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained attention in recent years due to its potential as a pharmaceutical drug. It is a synthetic compound that is structurally similar to opioids, which have been used for centuries to relieve pain. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated.
科学的研究の応用
The scientific research applications of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone are primarily focused on its potential as a pharmaceutical drug. It has been shown to have analgesic properties in animal models, and it has also been investigated as a potential treatment for drug addiction. The compound has been tested in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been studied extensively.
作用機序
The mechanism of action of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on the mu-opioid receptor. This receptor is responsible for mediating the effects of opioids, including pain relief and euphoria. The compound has been shown to have high affinity for this receptor, and it is believed to act as a partial agonist. This means that it activates the receptor to a lesser extent than full agonists like morphine, which may reduce the risk of addiction and other side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone have been studied extensively in animal models. It has been shown to have analgesic properties, and it has also been investigated as a potential treatment for drug addiction. The compound has been shown to have a lower risk of respiratory depression and other side effects compared to traditional opioids, which may make it a safer alternative for pain management.
実験室実験の利点と制限
The advantages of using (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone in lab experiments include its high affinity for the mu-opioid receptor and its potential as a safer alternative to traditional opioids. However, there are also limitations to its use, including its limited availability and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for research on (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone. One area of focus is the development of new analogs with improved pharmacological properties. Another area of focus is the investigation of its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in clinical settings.
In conclusion, (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is a synthetic compound with potential as a pharmaceutical drug. Its synthesis method has been optimized, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been investigated. Further research is needed to fully understand its potential as a treatment for pain and drug addiction, as well as its potential side effects.
合成法
The synthesis of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone involves several steps. The starting material is furan, which is reacted with methylmagnesium bromide to form the intermediate 2-methylfuran-3-magnesium bromide. This intermediate is then reacted with 4-phenylpiperidin-1-one to form the final product. The synthesis method has been optimized to increase yield and purity, and the final product has been characterized using various analytical techniques.
特性
IUPAC Name |
(2-methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-16(9-12-20-13)17(19)18-10-7-15(8-11-18)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRHFKHQJCCRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

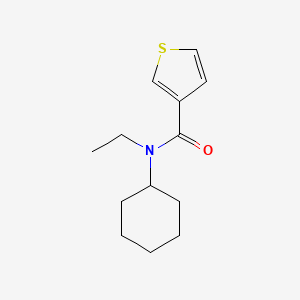
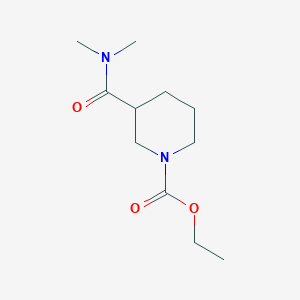
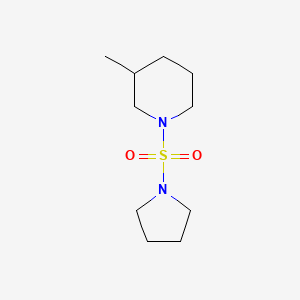
![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
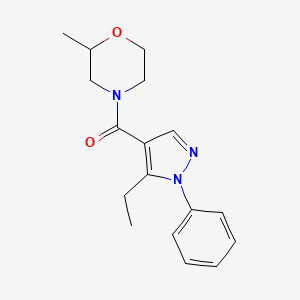
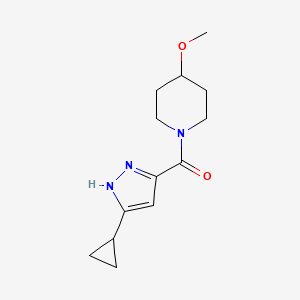
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)
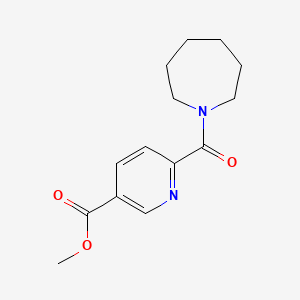

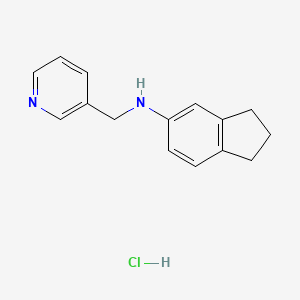
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
